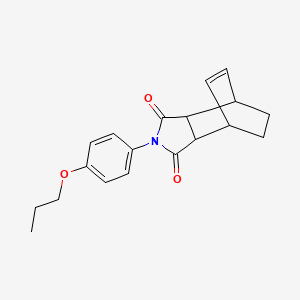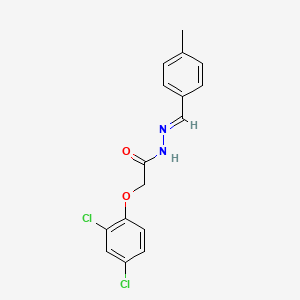
2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a propoxyphenyl group and a tetrahydroethanoisoindole core. It is of interest in various fields of research due to its potential biological activities and applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Propoxyphenyl Intermediate: This step involves the alkylation of 4-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxybenzaldehyde.
Cyclization: The 4-propoxybenzaldehyde is then subjected to a cyclization reaction with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form the isoindole core.
Reduction: The resulting product is then reduced using a reducing agent such as sodium borohydride to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or bromo derivatives.
科学研究应用
2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: Similar structure with a methoxy group instead of a propoxy group.
2-(4-ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione lies in its specific substituent groups, which can influence its chemical reactivity and biological activity. The propoxy group may confer distinct properties compared to other similar compounds, such as differences in solubility, stability, and interaction with biological targets.
属性
分子式 |
C19H21NO3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
4-(4-propoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C19H21NO3/c1-2-11-23-15-9-7-14(8-10-15)20-18(21)16-12-3-4-13(6-5-12)17(16)19(20)22/h3-4,7-10,12-13,16-17H,2,5-6,11H2,1H3 |
InChI 键 |
LXKDCMXDCMYIEL-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 |
溶解度 |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Nitrophenyl)imino]-5-(phenylmethylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11687503.png)
![4-[(Z)-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11687504.png)
![6-methyl-N'-[(Z)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11687507.png)

![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687516.png)

![(2Z)-N-(2-fluorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11687523.png)
![4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate](/img/structure/B11687530.png)
![5-chloro-2-{[(2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11687538.png)
![2-Chloro-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B11687554.png)
![2-bromo-N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11687561.png)
![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11687563.png)
![2-Methoxyethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11687574.png)
![N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide](/img/structure/B11687589.png)
